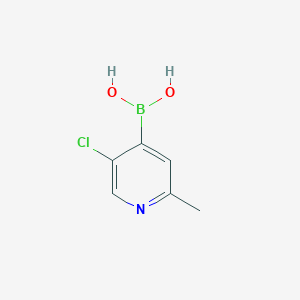
5-Chloro-2-methylpyridine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methylpyridine-4-boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a chloro substituent on the pyridine ring makes it a versatile intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylpyridine-4-boronic acid typically involves the borylation of 5-chloro-2-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 5-Chloro-2-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-Chloro-2-methylpyridine-4-boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable building block for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism of action of 5-Chloro-2-methylpyridine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
- 2-Chloro-5-methoxypyridine-4-boronic acid
- 5-Chloro-3-pyridineboronic acid
- 5-Methylpyridine-2-boronic acid
Comparison: 5-Chloro-2-methylpyridine-4-boronic acid is unique due to the presence of both a chloro and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis.
生物活性
5-Chloro-2-methylpyridine-4-boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a boronic acid functional group. The boronic acid moiety allows for reversible covalent bonding with diols, making it a valuable scaffold in drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of serine proteases and certain kinases, which are critical in various signaling pathways associated with cell proliferation and survival .
- Modulation of Signaling Pathways : It can influence pathways related to cancer cell survival by inhibiting proteasomal activity, thereby inducing apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on existing literature:
Case Studies
- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of specific cancer cell lines by inducing apoptosis through the inhibition of the proteasome pathway. This was evidenced by reduced cell viability in treated cultures compared to controls .
- Enzyme Interaction Studies : Research focusing on the interaction between this compound and various kinases has shown that it can selectively inhibit certain kinases involved in cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against a range of pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections .
特性
分子式 |
C6H7BClNO2 |
|---|---|
分子量 |
171.39 g/mol |
IUPAC名 |
(5-chloro-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3 |
InChIキー |
HMXDSCAJGVPYIS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1Cl)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















